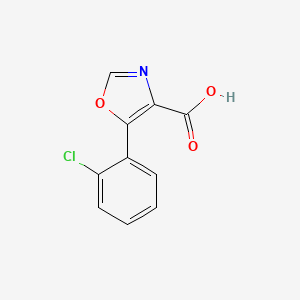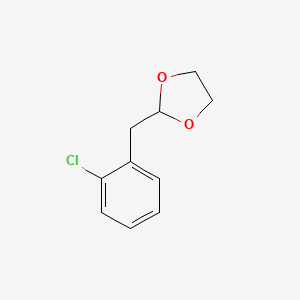
1-Chlor-2-(1,3-Dioxolan-2-ylmethyl)benzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C10H11ClO2 It is characterized by a benzene ring substituted with a chloro group and a 1,3-dioxolane ring attached via a methylene bridge
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typical.
Major Products Formed:
Nucleophilic Substitution: Products include 2-(1,3-dioxolan-2-ylmethyl)aniline, 2-(1,3-dioxolan-2-ylmethyl)thiophenol, etc.
Oxidation: Products include 2-(1,3-dioxolan-2-ylmethyl)benzaldehyde, 2-(1,3-dioxolan-2-ylmethyl)benzoic acid, etc.
Reduction: The major product is 2-(1,3-dioxolan-2-ylmethyl)benzene.
Wirkmechanismus
The mechanism by which 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Chlorobenzyl alcohol
- 2-Chlorobenzaldehyde
- 2-Chlorobenzoic acid
Comparison: 1-Chloro-2-(1,3-dioxolan-2-ylmethyl)benzene is unique due to the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity. Compared to 2-chlorobenzyl alcohol, it is more resistant to oxidation. Unlike 2-chlorobenzaldehyde, it does not readily undergo nucleophilic addition reactions. Compared to 2-chlorobenzoic acid, it is less acidic and more suitable for reactions requiring neutral or basic conditions.
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDWLHMWLFQKAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373918 |
Source


|
| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842123-91-5 |
Source


|
| Record name | 2-[(2-chlorophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


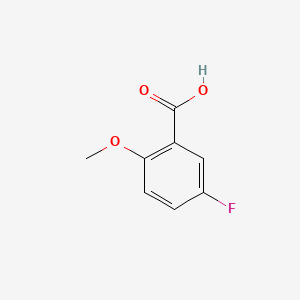
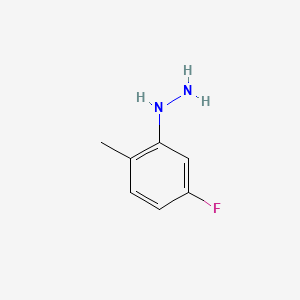


![2,6-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349813.png)
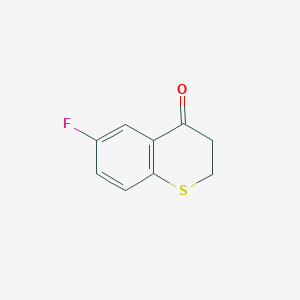
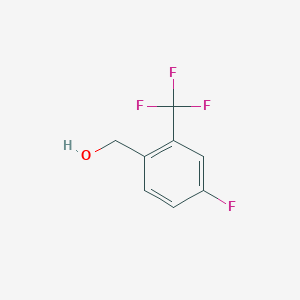
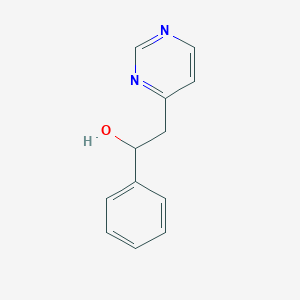
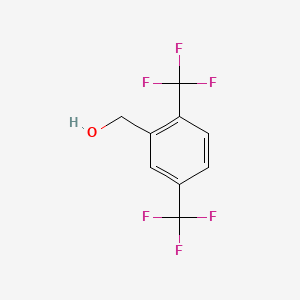
![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
